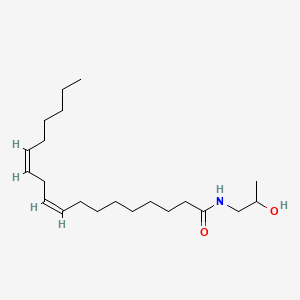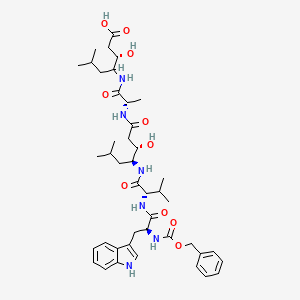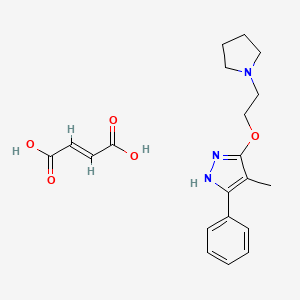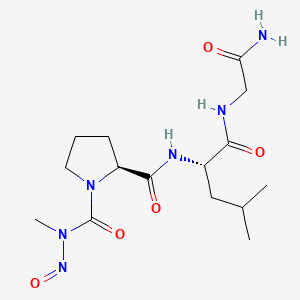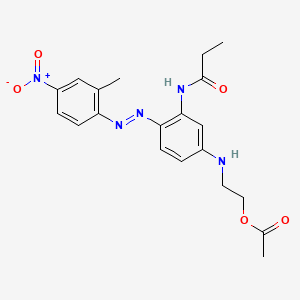
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a complex organic compound that belongs to the pyrazoline family This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, nitro, and dinitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the following steps:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2,4-dinitroacetophenone.
Cyclization Reaction: The chalcone is then reacted with 4-nitrophenylhydrazine in the presence of a base such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitro groups.
Substitution: Substituted derivatives with additional nitro or halogen groups.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups may also contribute to its biological activity by generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline: Lacks the 5-(4-nitrophenyl) group.
3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline: Lacks the 2,4-dinitrophenyl group.
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-phenyl-2-pyrazoline: Lacks the 4-nitrophenyl group.
Uniqueness
The unique combination of substituents in 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline contributes to its distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
109333-40-6 |
|---|---|
Fórmula molecular |
C21H14ClN5O6 |
Peso molecular |
467.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14ClN5O6/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(8-4-14)25(28)29)24(23-18)19-10-9-17(26(30)31)11-21(19)27(32)33/h1-11,20H,12H2 |
Clave InChI |
KWTQOVFPWSIQFM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


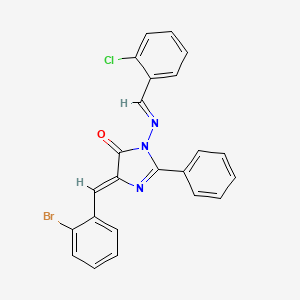
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)


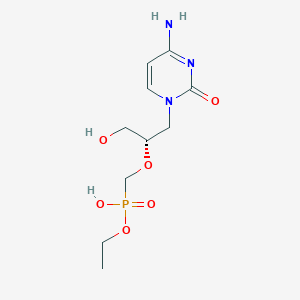
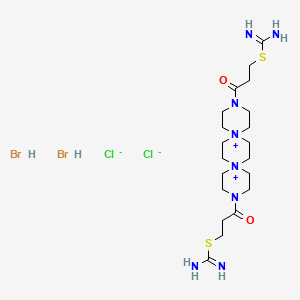

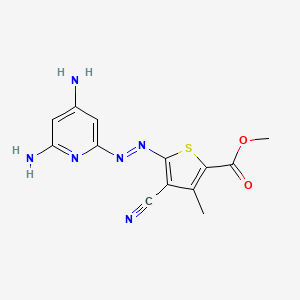
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
